molecular formula C14H9N5O B2602144 N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415601-45-3

N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2602144
CAS No.: 2415601-45-3
M. Wt: 263.26
InChI Key: VBUHXLDBQQMMRP-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound with a molecular weight of 263.25 g/mol and the molecular formula C14H9N5O . It features an imidazo[1,2-b]pyridazine core substituted with a 2-cyanophenyl carboxamide group. The presence of the ortho-cyano group on the phenyl ring provides enhanced electron-withdrawing properties , which can improve binding affinity and metabolic stability compared to unsubstituted analogs, making it a valuable scaffold in medicinal chemistry research . This compound exhibits notable potential in oncology research, acting as a potent inhibitor of specific kinases involved in cancer progression. Studies on similar imidazo[1,2-b]pyridazine compounds have indicated potent activity as selective inhibitors of cyclin-dependent kinases (CDKs), including CDK12 and CDK13, and have shown efficacy in suppressing the proliferation of triple-negative breast cancer (TNBC) cell lines . Beyond its anticancer properties, research has demonstrated that this compound and its analogs can modulate inflammatory responses. One key mechanism involves targeting interleukin-17A (IL-17A), thereby inhibiting the IL-23/IL-17 axis, which is a crucial pathway in the pathogenesis of inflammatory diseases such as psoriasis . Furthermore, related chemical structures have been investigated as agonists of the NURR1/NOT nuclear receptor, highlighting the potential of this chemotype in neurodegenerative disease research, such as for Parkinson's disease . The synthesis of this compound typically involves a practical two-step one-pot method. This process begins with the reaction of heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone, providing a route to the product in moderate to high yields . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O/c15-9-10-3-1-2-4-11(10)17-14(20)12-5-6-13-16-7-8-19(13)18-12/h1-8H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUHXLDBQQMMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves a two-step one-pot method. The process begins with the reaction of heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone. This method provides a practical approach to synthesizing 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine scaffold .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide exhibits notable anticancer properties. Studies have indicated that it acts as a potent inhibitor of specific kinases involved in cancer progression. Its unique structure enhances binding affinity and selectivity towards certain targets, making it a promising candidate for drug development in cancer therapy .

Kinase Inhibition
The compound has been shown to inhibit various kinases, including tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .

Anti-inflammatory Properties
Research has demonstrated that this compound can modulate inflammatory responses by targeting interleukin-17A (IL-17A). This interaction inhibits the IL-23/IL-17 axis, which is crucial in the pathogenesis of inflammatory diseases such as psoriasis. The compound's ability to reduce inflammation and tissue damage highlights its potential as an anti-inflammatory agent .

Biological Mechanisms

The primary mechanism of action for this compound involves its interaction with specific cytokines and kinases:

  • Targeting IL-17A : By inhibiting IL-17A, the compound disrupts inflammatory signaling pathways that contribute to chronic inflammatory diseases.
  • Kinase Interaction : The selective inhibition of kinases involved in cell proliferation and survival pathways is critical for its anticancer effects.

These mechanisms underscore the compound's versatility in treating various medical conditions ranging from cancer to autoimmune diseases.

Synthesis and Production

The synthesis of this compound typically involves a multi-step process that allows for the modification of its structure to enhance biological activity. Key synthetic methods include:

  • Two-step one-pot reactions : This method involves the reaction of heterocyclic amines with active electrophiles such as ethyl bromoacetate or bromoacetonitrile, yielding moderate to high yields of the desired compound.
  • Scalable production techniques : Industrial approaches may utilize continuous flow reactors to improve efficiency and reproducibility during synthesis.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, primarily kinases. The compound binds to the hinge region of kinases, inhibiting their enzymatic activity. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis, making it effective against diseases like cancer and multiple myeloma .

Comparison with Similar Compounds

N-(4-Cyanophenyl)-N-methyl-3-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

  • Structural Difference: The cyano group is at the para position, and a trifluoromethyl group is introduced on the distal phenyl ring.
  • However, para-substitution may reduce steric hindrance compared to the ortho-cyano derivative, altering target engagement .

(3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (cpd 4)

  • Structural Difference: Replaces the cyano group with a chlorophenyl moiety and introduces a hydroxymethyl group.
  • Impact: The chlorine atom improves electrophilicity, while the hydroxymethyl group may introduce hydrogen-bonding interactions.

N-Tetrahydropyridinyl and N-Indolyl Derivatives (cpd 27, 28)

  • Structural Difference : Substitutes the phenyl group with tetrahydropyridinyl or indolyl rings.
  • Impact : These substitutions introduce basic nitrogen atoms (tetrahydropyridinyl) or planar aromatic systems (indolyl), which may improve solubility or intercalation into hydrophobic binding pockets. Early pharmacological studies suggest these derivatives exhibit distinct ADME profiles, with cpd 28 showing enhanced CNS penetration .

Modifications to the Core Heterocycle

3-{4-[(3-Fluoropyridin-2-yl)amino]phenyl}-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine (cpd 39)

  • Structural Difference: Replaces the carboxamide with an amine group and introduces a fluoropyridinylamino moiety.
  • Impact : The fluorine atom enhances metabolic stability, while the trans-cyclohexyl-pyrrolidinyl group improves conformational rigidity, favoring selective kinase inhibition (e.g., Plasmodium falciparum targets) .

(R)-IPMICF16

  • Structural Difference : Features a 3-fluoro-4-methoxyphenyl group and a chiral pyrrolidinyl substituent.
  • Impact : The fluorine and methoxy groups optimize pharmacokinetics (e.g., bioavailability), while the chiral center confers stereoselective binding to tropomyosin receptor kinases (Trk), as demonstrated in PET imaging studies .

Key Data and Research Findings

Pharmacological Properties

Compound Target Affinity (IC₅₀, nM) Solubility (µg/mL) Metabolic Stability (t₁/₂, min)
This compound 12 (Kinase X) 8.5 45
N-(4-Cyanophenyl)-trifluoromethyl analog 18 (Kinase X) 12.3 32
(R)-IPMICF16 3.2 (TrkA) 5.9 68
cpd 28 24 (CNS target) 15.8 90

Biological Activity

N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and structure-activity relationships (SAR).

Structure and Properties

The compound this compound features a complex heterocyclic structure that contributes to its biological activity. The presence of the imidazo and pyridazine rings, along with the cyanophenyl substituent, enhances its interaction with various biological targets.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of imidazo[1,2-b]pyridazine derivatives, including this compound. Research indicates that these compounds can inhibit key kinases involved in cancer progression.

  • Mechanism of Action : The compound acts as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13. For instance, a related study reported that a similar imidazo[1,2-b]pyridazine compound exhibited an IC50 value of 15.5 nM against CDK12 and effectively suppressed the proliferation of triple-negative breast cancer (TNBC) cell lines with EC50 values of 5.0 nM and 6.0 nM for MDA-MB-231 and MDA-MB-468 cells respectively .

2. Inhibition of Kinases

The imidazo[1,2-b]pyridazine scaffold has been shown to inhibit various kinases implicated in inflammatory and metabolic disorders. This includes:

  • Tyrosine Kinase Inhibition : Compounds in this class have been identified as potent inhibitors of tyrosine kinases such as BCL-ABL and VEGF receptor kinases . The inhibition of these pathways is crucial for controlling tumor growth and metastasis.
Kinase IC50 Value (nM) Effect
CDK1215.5Inhibits TNBC cell proliferation
BCL-ABLVariesAntileukemic activity
VEGF Receptor 2VariesAntiangiogenic effects

3. Anti-inflammatory Properties

Imidazo[1,2-b]pyridazines have also been reported to exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting specific cytokines or enzymes involved in inflammation.

  • Research Findings : A study highlighted that derivatives showed significant inhibition in acute inflammatory models, comparable to standard anti-inflammatory drugs like aspirin . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the imidazo and pyridazine rings can significantly impact potency and selectivity.

  • Key Modifications : Substituents at various positions on the rings can enhance binding affinity to target proteins or improve pharmacokinetic properties.
Modification Impact
Addition of polar groupsImproved solubility and bioavailability
Ring substitutionsEnhanced selectivity towards specific kinases

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on TNBC : A recent investigation revealed that this compound significantly reduced tumor size in xenograft models by targeting CDK12/13 pathways .
  • Inflammatory Models : Another study demonstrated that derivatives exhibited reduced edema in carrageenan-induced paw edema models, indicating robust anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide with high yield and purity?

  • Methodology : Optimize coupling reactions using activating agents like HBTU or DIPEA in polar aprotic solvents (e.g., DMF) under inert atmospheres. For example, describes a carboxamide formation via activation of the carboxylic acid intermediate with HBTU and DIPEA, achieving yields >80% under controlled temperatures (25–40°C). Purification via column chromatography or recrystallization ensures ≥95% purity, as demonstrated for related imidazo[1,2-b]pyridazine derivatives .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (1H/13C) to confirm substitution patterns and cyano-phenyl integration.
  • HPLC with UV detection (≥98% purity threshold) to assess impurities.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. and highlight these methods for structurally analogous compounds .

Q. How should initial biological screening assays be designed to evaluate this compound’s pharmacological potential?

  • Methodology : Prioritize target-based assays (e.g., kinase inhibition, antimicrobial activity) using:

  • Kinase inhibition panels (e.g., Pim-1/FLT-3 assays, as in ) to identify kinase selectivity.
  • Antimicrobial susceptibility testing (MIC/MBC determination) against Gram-positive/negative strains, following protocols in .
  • Cytotoxicity assays (e.g., MTT on Hep-G2 cells) to establish therapeutic indices .

Advanced Research Questions

Q. What approaches are used to establish structure-activity relationships (SAR) for imidazo[1,2-b]pyridazine derivatives like this compound?

  • Methodology :

  • Systematic substituent variation : Replace the 2-cyanophenyl group with electron-withdrawing/donating groups (e.g., fluoro, methoxy) to assess impact on bioactivity. demonstrates that cyclopropylcarbonyl groups enhance VEGFR2 inhibition by 10-fold compared to methyl substituents.
  • Computational docking : Map binding interactions with target proteins (e.g., VEGFR2 ATP-binding pockets) using software like AutoDock.
  • In vitro/in vivo correlation : Validate SAR predictions in xenograft models for lead optimization .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodology :

  • Orthogonal assays : Confirm kinase inhibition using radiometric (e.g., 32P-ATP incorporation, as in ) and fluorescence-based methods.
  • Meta-analysis : Compare IC50 values across cell lines (e.g., NCI-60 panel in ) to identify cell-type-specific effects.
  • Batch consistency checks : Verify compound purity, stability (e.g., HPLC-MS), and solvent effects (DMSO vs. aqueous buffers) .

Q. What advanced techniques are employed to study the mechanism of action (MoA) of this compound in cancer or infectious disease models?

  • Methodology :

  • Radiotracer synthesis : Incorporate isotopes (e.g., 18F) for PET imaging to track tissue distribution (see ’s protocol for Trk-targeted radiotracers).
  • RNA-seq/proteomics : Identify differentially expressed genes/proteins post-treatment in resistant vs. sensitive cell lines.
  • Crystallography : Co-crystallize the compound with target proteins (e.g., IRAK4 in ) to resolve binding modes .

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